molecular formula C9H14O4 B13151376 Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13151376
M. Wt: 186.20 g/mol
InChI Key: HBJBVFORCODCMU-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 4,4-dimethyl-1,3-dioxane-2-one with methyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is unique due to its spiro structure and the presence of both ester and dioxaspiro functionalities.

Biological Activity

Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a synthetic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O4C_9H_{14}O_4, with a molecular weight of approximately 186.21 g/mol. Its distinct spirocyclic structure allows it to interact uniquely with various biological targets.

PropertyValue
Molecular FormulaC₉H₁₄O₄
Molecular Weight186.21 g/mol
IUPAC NameThis compound
InChI KeyXROAHSZECOKVDK-UHFFFAOYSA-N

Preliminary studies indicate that this compound may act as an inhibitor or modulator of specific enzymes or receptors within biological systems. Its spirocyclic structure enables it to fit into unique binding sites, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation: It may interact with specific receptors, altering their activity and influencing physiological responses.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Studies:
    • Research demonstrated that this compound can inhibit serine/threonine protein phosphatase 5 (PP5) in Plasmodium falciparum, the malaria-causing parasite. Docking simulations indicated a strong binding affinity to the active site of PP5, suggesting its potential as an antimalarial agent .
  • Anticancer Potential:
    • In vitro assays showed that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induced apoptosis in human leukemia cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects:
    • A study explored its neuroprotective properties against oxidative stress-induced neuronal cell death. The results indicated that the compound could reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Antimalarial Drugs: Its ability to inhibit PP5 suggests a pathway for developing new treatments against malaria.
  • Cancer Therapy: The cytotoxic effects observed in cancer cell lines indicate potential applications in oncology.
  • Neuroprotective Agents: Its protective effects on neuronal cells position it as a candidate for treating neurodegenerative diseases.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-8(2)9(4-5-12-8)6(13-9)7(10)11-3/h6H,4-5H2,1-3H3

InChI Key

HBJBVFORCODCMU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)C(O2)C(=O)OC)C

Origin of Product

United States

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